molecular formula C11H10ClNO3 B1597198 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91349-19-8

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1597198
CAS RN: 91349-19-8
M. Wt: 239.65 g/mol
InChI Key: ACCRKQWGKXZJPM-UHFFFAOYSA-N
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Description

The compound “1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group .

Scientific Research Applications

Antioxidant Activity

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been studied for their antioxidant activities. Notably, certain derivatives have shown potent antioxidant properties, outperforming well-known antioxidants like ascorbic acid in specific assays (Tumosienė et al., 2019).

Synthesis and Biological Predictions

This compound is a key ingredient in the synthesis of complex molecular structures, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems. The biological activity of these synthesized compounds is often predicted using advanced computational methods (Kharchenko et al., 2008).

Nootropic Potential

Some derivatives of 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and tested for nootropic (cognitive enhancement) activity. These compounds are explored for their potential in improving cognitive functions (Valenta et al., 1994).

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown significant antibacterial activity, making them candidates for developing new antimicrobial agents (Žirgulevičiūtė et al., 2015).

Complexation with Nucleotide Bases

Research on the complexation of nucleotide bases using molecular tweezers with active site carboxylic acids, like 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been conducted. This research contributes to the understanding of molecular interactions in biological systems (Zimmerman et al., 1991).

Anticancer and Antimicrobial Activity

Recent studies have focused on synthesizing novel 5-oxopyrrolidine derivatives, showcasing promising anticancer and antimicrobial activities. These findings are significant for developing new therapeutics targeting cancer and multidrug-resistant pathogens (Kairytė et al., 2022).

Chemical Synthesis and Structural Analysis

The compound plays a crucial role in various chemical syntheses, leading to the formation of structurally diverse and biologically active molecules. Structural analysis and characterization of these molecules provide insights into their potential applications (Nural et al., 2018).

Esterification of Carboxylic Acids

It has been used in studies exploring the esterification of carboxylic acids, highlighting its role in organic synthesis and potential industrial applications (Takimoto et al., 1981).

properties

IUPAC Name

1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRKQWGKXZJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387432
Record name 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

91349-19-8
Record name 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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